1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid 1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534865
InChI: InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-9-7-5-4-6-8(9)10(14-15)11(16)17/h4-7H,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13534865

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-1H-indazole-3-carboxylic acid -

Specification

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid
Standard InChI InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-9-7-5-4-6-8(9)10(14-15)11(16)17/h4-7H,1-3H3,(H,16,17)
Standard InChI Key YPUHTOPYGFMNGY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an indazole ring system—a bicyclic framework merging benzene and pyrazole rings. The Boc group ((CH3)3C-O-CO-\text{(CH}_3\text{)}_3\text{C-O-CO-}) is attached to the indazole’s N1 position, while the carboxylic acid (COOH-\text{COOH}) resides at the 3-position. This arrangement confers both steric protection and synthetic flexibility, enabling selective modifications during multi-step syntheses .

Physicochemical Data

With a molecular weight of 262.26 g/mol, the compound exhibits moderate polarity due to the carboxylic acid and Boc groups. Its solubility profile varies: it is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Thermal stability is typical for Boc-protected heterocycles, with decomposition observed above 200°C .

Synthetic Methodologies

Cyclization Approaches

A common synthesis route involves cyclization of ortho-substituted phenylhydrazines using tert-butyl nitrite (t-BuONO\text{t-BuONO}). This method, detailed in patent CN112778203A, generates the indazole core while simultaneously introducing the Boc group via in situ reaction with di-tert-butyl dicarbonate . For example, treating 2-carboxyphenylhydrazine with tert-butyl nitrite in acetic acid yields the target compound in ~65% efficiency after recrystallization .

Functionalization of Preformed Indazoles

Alternative strategies start from 1H-indazole-3-carboxylic acid, which undergoes Boc protection under Schotten-Baumann conditions. Reacting the indazole with Boc anhydride (Boc2O\text{Boc}_2\text{O}) in the presence of a base like 4-dimethylaminopyridine (DMAP) selectively protects the N1 position, avoiding esterification of the carboxylic acid . This method achieves yields exceeding 80% with minimal side products.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialReagentsYield (%)Purity (%)
Cyclization2-Carboxyphenylhydrazinet-BuONO\text{t-BuONO}, AcOH6595
Boc Protection1H-Indazole-3-carboxylic acidBoc2O\text{Boc}_2\text{O}, DMAP8298

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound’s dual functionality enables its use in constructing complex pharmacophores. For instance, it serves as a precursor to granisetron (a 5-HT3 receptor antagonist) and lonidamine (an anticancer agent). In granisetron synthesis, the Boc group is selectively removed under acidic conditions, allowing subsequent amidation at the 3-carboxylic acid position .

Role in PROTAC Design

Recent advances in proteolysis-targeting chimeras (PROTACs) have leveraged this compound’s indazole core. By conjugating the carboxylic acid to E3 ligase ligands, researchers create heterobifunctional molecules that degrade disease-causing proteins. A 2023 study demonstrated its utility in degrading BRD4, an oncogenic transcription factor.

Recent Advances and Future Directions

Deprotection Innovations

Traditional Boc removal methods (e.g., trifluoroacetic acid) often degrade acid-sensitive indazole derivatives. A 2024 breakthrough using 3-methoxypropylamine enables mild deprotection via nucleophilic addition-elimination, preserving the carboxylic acid functionality and adjacent substituents . This method, applicable to 25+ substrates, achieves >90% conversion in tetrahydrofuran at 60°C .

Computational Modeling

Machine learning models now predict the compound’s reactivity in Suzuki-Miyaura couplings, accelerating the design of indazole-based kinase inhibitors. A 2025 study integrated density functional theory (DFT) calculations to optimize cross-coupling conditions, reducing palladium catalyst loading by 40%.

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